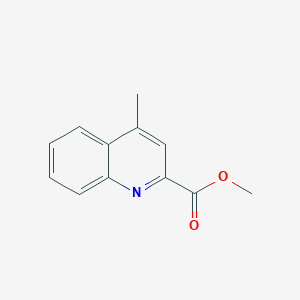

Methyl 4-methylquinoline-2-carboxylate

説明

Historical Context and Significance of the Quinoline (B57606) Scaffold in Organic Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a storied place in the history of organic chemistry. It was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. This scaffold is not merely a synthetic curiosity; it is a fundamental structural motif found in a wide array of natural products, most notably in the cinchona alkaloids such as quinine (B1679958). The isolation of quinine and its subsequent use as the first effective treatment for malaria marked a pivotal moment in medicinal chemistry, cementing the importance of the quinoline core in drug discovery.

The significance of the quinoline scaffold extends far beyond its natural origins. Classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, were developed in the 19th century to construct this bicyclic system, enabling chemists to access a vast range of derivatives. wikipedia.orgnih.gov This synthetic accessibility has allowed the quinoline nucleus to become a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. jocpr.com Consequently, quinoline derivatives have been extensively developed for diverse applications, including as precursors for dyes, solvents, and, most importantly, a wide spectrum of therapeutic agents. nih.gov From the anti-malarial drug chloroquine (B1663885) to the antibacterial fluoroquinolones, the quinoline structure remains a cornerstone in the development of new pharmaceuticals. nih.gov

Overview of Quinoline-2-Carboxylate Derivatives and their Chemical Importance

Within the broad family of quinoline compounds, derivatives bearing a carboxylate group at the 2-position represent a particularly important subclass. Quinoline-2-carboxylates are key intermediates and structural components in a variety of biologically active molecules and functional materials. The presence of the carboxylate group, an electron-withdrawing moiety, directly attached to the heterocyclic ring significantly influences the molecule's electronic properties and reactivity.

The chemical importance of these derivatives is multifaceted. They serve as crucial precursors for the synthesis of more complex molecules, including amides, hydrazides, and other heterocyclic systems. researchgate.net A number of synthetic methodologies have been developed specifically for accessing quinoline-2-carboxylates, such as oxidative processes from 2-methylquinolines, metal-catalyzed cyclizations, and one-pot reduction-cyclization reactions. bohrium.com Furthermore, the nitrogen atom of the quinoline ring and the adjacent carboxylate group can act as a bidentate ligand, forming stable complexes with various metal ions. This chelating ability makes quinoline-2-carboxylate derivatives valuable as ligands in coordination chemistry and catalysis. bohrium.com

The functionalization of the quinoline ring at other positions, in combination with the 2-carboxylate group, allows for the fine-tuning of the molecule's properties, leading to compounds with tailored biological or material science applications.

Research Trajectory and Scope Pertaining to Methyl 4-Methylquinoline-2-Carboxylate

Direct and extensive research focused exclusively on Methyl 4-methylquinoline-2-carboxylate is limited in publicly available scientific literature. However, its chemical structure—a quinoline-2-carboxylate core with a methyl group at the 4-position—places it at the intersection of well-established areas of quinoline chemistry. The research trajectory for this specific compound can be inferred from the synthesis and application of its parent structures and closely related analogues.

The synthesis of the core scaffold, 4-methylquinoline-2-carboxylic acid, is achievable through classical quinoline syntheses. For instance, the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid, is a known method for producing quinoline-4-carboxylic acids. nih.govnih.govtandfonline.com A variation of this reaction could potentially be adapted to yield the 2-carboxy isomer. The final step to obtain the target molecule would be a standard esterification of the carboxylic acid precursor, 4-methylquinoline-2-carboxylic acid, with methanol (B129727). orgsyn.orgresearchgate.netorganic-chemistry.org

The potential scope of research for Methyl 4-methylquinoline-2-carboxylate would likely explore its utility as a building block in organic synthesis. The methyl ester can be readily converted to other functional groups, providing a handle for constructing more complex molecules. The presence of the 4-methyl group (also known as a lepidine derivative) can influence the molecule's steric and electronic properties compared to its unsubstituted counterpart, potentially impacting its biological activity or its performance as a ligand. sigmaaldrich.com Future research could involve screening this compound and its derivatives for biological activities, investigating its properties in materials science, or utilizing it as an intermediate in the synthesis of novel heterocyclic systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | Methyl 4-methylquinoline-2-carboxylate |

| CAS Number | Not available |

Note: The table above lists the formula, weight, and IUPAC name for the target compound, Methyl 4-methylquinoline-2-carboxylate. Physicochemical data for this specific molecule is not widely documented; data for analogues can be found in chemical databases.

Structure

3D Structure

特性

IUPAC Name |

methyl 4-methylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-7-11(12(14)15-2)13-10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTLRNPOWDBSDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508492 | |

| Record name | Methyl 4-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80109-83-7 | |

| Record name | Methyl 4-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Direct Esterification Approaches for Quinoline (B57606) Carboxylates

The final step in the synthesis of Methyl 4-methylquinoline-2-carboxylate and related esters is often the esterification of the corresponding quinoline carboxylic acid. Direct esterification methods are frequently employed due to their straightforward nature. These reactions typically involve treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of an acid catalyst. Common catalysts include strong mineral acids like sulfuric acid or gaseous hydrogen chloride. The reaction proceeds via protonation of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Alternatively, reagents that convert the carboxylic acid into a more reactive species can be used. For instance, thionyl chloride or oxalyl chloride can transform the carboxylic acid into an acyl chloride, which then readily reacts with methanol to form the methyl ester. Another approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activate the carboxylic acid for reaction with the alcohol. While effective, these methods may require anhydrous conditions to prevent hydrolysis of the reactive intermediates. An improved Pfitzinger reaction mediated by TMSCl has been reported to permit esterification and cyclization in a one-step process under mild conditions. thieme-connect.com

Classical Named Reactions in Quinoline Synthesis Applicable to Analogues

The construction of the core quinoline ring system is a critical aspect of synthesizing derivatives like Methyl 4-methylquinoline-2-carboxylate. Several classical named reactions provide versatile pathways to substituted quinolines.

Pfitzinger Reaction and its Strategic Variants for Quinoline-4-Carboxylic Acids

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids, which are key precursors to their ester derivatives. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.net The mechanism begins with the base-catalyzed hydrolysis of isatin to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, followed by an intramolecular cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org

Strategic variants of the Pfitzinger reaction can be employed to introduce specific substituents onto the quinoline ring. By choosing an appropriately substituted isatin and carbonyl compound, a wide array of quinoline-4-carboxylic acids can be accessed. For instance, to synthesize a precursor for Methyl 4-methylquinoline-2-carboxylate, one might envision a retrosynthetic approach starting from a 4-methylquinoline-2-carboxylic acid. However, the classical Pfitzinger reaction typically yields quinoline-4-carboxylic acids. wikipedia.org A modification known as the Halberkann variant, which uses N-acyl isatins, leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org

Doebner Reaction: Primary Products and the Formation of 2-Methylquinoline-4-Carboxylic Acid Derivatives as By-products

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. bohrium.comwikipedia.org The reaction is an alternative to the Pfitzinger synthesis. wikipedia.org While the primary products are typically 2-substituted quinoline-4-carboxylic acids, the formation of by-products, including 2-methylquinoline-4-carboxylic acid derivatives, has been observed. bohrium.comtandfonline.com This occurs particularly when the aldehyde component is omitted, and the reaction proceeds with just the aniline and pyruvic acid. tandfonline.comtandfonline.com

Recent studies have shown that by stirring pyruvic acid and an aromatic amine in ethanol, new 2-methylquinoline-4-carboxylic acid derivatives can be synthesized with high purity. tandfonline.comtandfonline.com This suggests a pathway where pyruvic acid itself or its derivatives act as the carbonyl component, leading to the formation of the 2-methyl substituted quinoline.

The electronic nature of substituents on the aromatic amine plays a crucial role in the outcome of the Doebner reaction and the regioselectivity of the cyclization step. tandfonline.comtandfonline.com Research indicates that aniline derivatives with electron-donating groups are necessary for the synthesis of 2-methylquinoline-4-carboxylic acid derivatives in ethanol. bohrium.comtandfonline.comtandfonline.com These electron-donating groups increase the nucleophilicity of the aniline, facilitating the reaction.

Furthermore, the position of the substituent on the aniline ring directs the ring closure. The cyclization tends to occur at the position with less steric hindrance, leading to a regioselective outcome. tandfonline.comtandfonline.com For example, in anilines with a substituent at the meta-position, cyclization will preferentially occur at the less hindered ortho-position.

The table below illustrates the effect of substituents on the aromatic amine in the synthesis of 2-methylquinoline-4-carboxylic acid derivatives.

| Aromatic Amine | Substituent | Electronic Effect | Product(s) |

| Aniline | -H | Neutral | 2-Methylquinoline-4-carboxylic acid |

| p-Toluidine | -CH₃ | Electron-donating | 2,6-Dimethylquinoline-4-carboxylic acid |

| p-Anisidine | -OCH₃ | Electron-donating | 6-Methoxy-2-methylquinoline-4-carboxylic acid |

| p-Chloroaniline | -Cl | Electron-withdrawing | Low yield or no reaction |

The order in which the reactants are mixed in the Doebner reaction can significantly influence the type of product formed. bohrium.comtandfonline.comtandfonline.com This is particularly important when trying to favor the formation of the 2-methylquinoline-4-carboxylic acid derivatives over the traditionally expected 2-substituted quinoline-4-carboxylic acids. bohrium.com When the aldehyde is pre-mixed with the aniline before the addition of pyruvic acid, the formation of the 2-substituted product is favored. Conversely, if pyruvic acid and the aromatic amine are allowed to react before the introduction of an aldehyde, the formation of the 2-methyl derivative can be enhanced. tandfonline.comtandfonline.com This control over the reaction pathway is a key strategy for selectively synthesizing the desired quinoline scaffold.

Friedländer Synthesis Adaptations for Quinoline Core Construction

The Friedländer synthesis is a fundamental method for constructing the quinoline core, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. jk-sci.comwikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases. jk-sci.comresearchgate.net The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted quinolines by varying the starting materials. jk-sci.com

To apply this synthesis to a precursor for Methyl 4-methylquinoline-2-carboxylate, one could theoretically start with a 2-aminobenzaldehyde (B1207257) and a β-keto ester, such as methyl acetoacetate. The reaction would proceed through a condensation followed by a cyclodehydration to form the quinoline ring with the desired substituents. However, a significant limitation of the Friedländer synthesis is the often-limited availability of the required 2-aminoaryl aldehyde or ketone starting materials. researchgate.net

The table below summarizes the key aspects of the discussed named reactions for quinoline synthesis.

| Reaction | Reactants | Primary Product | Applicability to Target Compound |

| Pfitzinger Reaction | Isatin, Carbonyl compound with α-methylene group, Base | Substituted quinoline-4-carboxylic acids | Indirectly, by producing a precursor that would require further modification. |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | 2-Substituted quinoline-4-carboxylic acids | Can directly form 2-methylquinoline-4-carboxylic acid precursors, especially when the aldehyde is omitted. |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with reactive α-methylene group | Substituted quinolines | Potentially applicable for constructing the quinoline core with the correct substitution pattern, but starting material availability can be a challenge. |

Skraup Synthesis and its Contemporary Relevance

The Skraup synthesis, first reported in 1880, is a cornerstone reaction for producing the core quinoline ring. wikipedia.org The archetypal reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The process begins with the acid-catalyzed dehydration of glycerol to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline product. pharmaguideline.com

While historically significant for creating unsubstituted quinolines, the traditional Skraup reaction is often hampered by violent reaction conditions and the formation of tar, complicating product isolation. nih.govwikipedia.org Contemporary modifications have aimed to mitigate these issues. For instance, using acrolein diethyl acetal (B89532) as a stable precursor to acrolein in a monophasic, solvent-free medium provides a more controlled reaction with moderate to good yields. lookchem.com Another related method, the Doebner-von Miller reaction, is an adaptation that uses α,β-unsaturated aldehydes or ketones, allowing for the synthesis of substituted quinolines. nih.govwikipedia.org This approach is often more synthetically useful as it can avoid the need for strong external oxidants and generally involves simpler workup procedures. lookchem.com For the synthesis of a 4-methylquinoline (B147181) core, as seen in the target molecule, a Doebner-von Miller reaction employing an appropriate α,β-unsaturated carbonyl compound would be a relevant strategy.

Povarov Reaction for Substituted Quinoline Synthesis

The Povarov reaction has emerged as a powerful tool for constructing polysubstituted (tetrahydro)quinolines through a formal [4+2] cycloaddition. acs.orgacs.org In its three-component format, an aniline, an aldehyde, and an alkene or alkyne react to form the quinoline framework. iipseries.orgrsc.org The reaction is typically catalyzed by either Brønsted or Lewis acids. researchgate.net

Recent innovations have significantly expanded the scope of the Povarov reaction. One notable advancement involves using methyl ketones as a novel reaction input. acs.orgorganic-chemistry.org A highly efficient molecular iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, arylamines, and styrenes. organic-chemistry.orgnih.gov This process proceeds through a proposed self-sequenced iodination, Kornblum oxidation, Povarov cycloaddition, and aromatization cascade. organic-chemistry.org This approach uniquely activates the methyl group of the ketone, broadening the range of accessible quinoline structures. acs.org Another variation employs enaminones in a three-component reaction with anilines and aldehydes to regioselectively produce 2,3-disubstituted quinolines, offering an alternative to conventional methods that yield 2,4-disubstituted products. rsc.org

Advanced Synthetic Protocols for Quinoline Carboxylates

To overcome the limitations of classical methods, advanced synthetic protocols, particularly those employing catalysis, have been developed. These modern techniques offer milder reaction conditions, higher efficiency, and greater functional group tolerance, which are crucial for the synthesis of complex molecules like Methyl 4-methylquinoline-2-carboxylate.

Catalytic Approaches in Quinoline Carboxylate Formation

Metal catalysts have revolutionized quinoline synthesis. Copper(II) triflate (Cu(OTf)₂) has proven to be an effective, non-toxic catalyst for the one-pot synthesis of various quinoline carboxylates. rsc.org This method involves the reaction of 2-aminoaryl carbonyls with alkynyl carboxylates, proceeding through a Michael addition/cyclization/aromatization sequence under mild conditions. rsc.orgrsc.org Cu(OTf)₂ has also been utilized in intramolecular radical cascade reactions to create diverse quinoline-annulated polyheterocyclic compounds. nih.gov

Palladium-based catalysts are also instrumental in forming quinoline structures. They have been employed in the synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Palladium catalysis is also key in carbonylative annulation reactions of iodoanilines with alkynes to produce quinolin-2(1H)-ones, which are precursors to quinolines. nih.gov

Cobalt, an earth-abundant metal, has also emerged as a valuable catalyst. Co(III)-catalyzed C–H activation and cyclization of anilines with alkynes, using DMSO as both a solvent and a C1 building block, provides a direct route to quinolines with high efficiency. acs.orgsci-hub.st Ligand-free cobalt acetate (B1210297) systems can also catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to furnish quinolines in good yields under mild conditions. acs.org

| Catalyst System | Reactants | Product Type | Key Advantages |

| Cu(OTf)₂ | 2-Aminoaryl carbonyls, Alkynyl carboxylates | Quinoline carboxylates | Mild conditions, Non-toxic catalyst, High efficiency rsc.orgrsc.org |

| Palladium | 2-Amino aromatic ketones, Alkynes | Polysubstituted quinolines | Versatile for C-C bond formation rsc.org |

| Co(III) | Anilines, Alkynes, DMSO | Substituted quinolines | Earth-abundant metal, High efficiency, C-H activation acs.orgsci-hub.st |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, Ketones | Substituted quinolines | Ligand-free, Mild conditions acs.org |

The synthesis of Methyl 4-methylquinoline-2-carboxylate requires functionalization at both the 2- and 4-positions. The methyl group at the 4-position serves as a synthetic handle that can be oxidized to a carbaldehyde (an aldehyde group). This aldehyde can then be further oxidized to a carboxylic acid if needed. Achieving this transformation without relying on transition metals is a key goal in green chemistry.

A convenient, metal-free protocol for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes utilizes hypervalent iodine(III) reagents, such as PIDA (phenyliodine diacetate), as the oxidant. researchgate.net This method is noted for its mild reaction conditions and good functional group tolerance. Another established method for this oxidation is the use of selenium dioxide (SeO₂), which is considered a simple and effective way to prepare quinoline aldehydes from their methyl precursors. tandfonline.comresearchgate.net Recent studies have optimized this process, showing that high yields can be obtained without the need for freshly sublimed, highly toxic SeO₂. tandfonline.com Furthermore, an iodine/tert-butyl hydroperoxide (TBHP) system can facilitate the oxidation of C(sp³)–H bonds in methylquinolines to form the corresponding aldehydes. acs.orgnih.gov

| Oxidant/System | Substrate | Product | Key Features |

| PIDA | 4-Methylquinolines | Quinoline-4-carbaldehydes | Metal-free, Mild conditions, High chemoselectivity researchgate.net |

| SeO₂ | 2- or 4-Methylquinolines | Quinoline-2- or 4-carbaldehydes | Simple, Effective, Good yields tandfonline.com |

| I₂/TBHP | 2-Methylquinolines | Quinoline-2-carbaldehydes | Metal-free, Proceeds via Kornblum-type oxidation acs.orgnih.gov |

The use of nanocatalysts represents a significant advancement in green and sustainable chemistry, offering high surface area, enhanced catalytic activity, and excellent recyclability. nih.govacs.orgdoaj.org Iron-based nanoparticles, in particular, are attractive due to their low toxicity, abundance, and ease of handling. nih.gov For example, dodecylbenzenesulfonic acid supported on magnetite (Fe₃O₄) nanoparticles has been used as a recyclable catalyst for quinoline synthesis. nih.gov

Cobalt nanoparticles, prepared from inexpensive Co(II) salts, have also been shown to be efficient catalysts for the hydrogenation of quinolines in water, demonstrating high activity and chemoselectivity. rsc.org While hydrogenation is the reverse of the final aromatization step in many quinoline syntheses, the use of such nanoparticle catalysts in other steps, like reductive aminations or cyclizations, is an area of active research. nih.gov The primary advantage of these supported catalysts is their stability and reusability over multiple reaction cycles without significant loss of activity. nih.govnih.gov

Microwave-Assisted Organic Synthesis

In a study focused on the synthesis of quinoline-2-carboxylates with aromatic compounds, microwave irradiation was employed to increase the yield and reduce the reaction time compared to conventional methods. researchgate.net This approach highlights the potential of microwave assistance in the efficient production of compounds like Methyl 4-methylquinoline-2-carboxylate. The advantages of using microwave-assisted synthesis are not limited to just improved reaction kinetics; they often include cleaner reactions with fewer side products, which simplifies purification. nih.gov

The application of microwave technology is not restricted to a single type of reaction for quinoline synthesis. It has been used in various established methods, including the Skraup reaction, to produce a wide range of mono-functionalized quinoline analogs in fair to good yields. mdpi.com In these reactions, microwave heating has been shown to be essential, with sulfuric acid acting as a catalyst. mdpi.com Furthermore, microwave-assisted procedures have been developed for other named reactions leading to quinolines, demonstrating the broad applicability of this technology in heterocyclic chemistry. rsc.org

Solvent-Free Reaction Conditions for Enhanced Green Chemistry

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies, a field collectively known as green chemistry. unibo.it A key aspect of green chemistry is the reduction or elimination of hazardous solvents. In the context of quinoline synthesis, several solvent-free approaches have been developed to minimize the environmental impact of these processes.

One notable green approach involves the use of deep eutectic solvents (DES) as a reaction medium. For example, a mixture of 1,3-dimethylurea (B165225) (DMU) and L-(+)-tartaric acid (LTA) has been successfully employed for the synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. rsc.orgrsc.org This method offers several advantages, including being catalyst-free, using a non-toxic and reusable reaction medium, and proceeding under mild conditions. rsc.orgrsc.org The recyclability and biodegradability of the DES make this a highly sustainable and reliable methodology. rsc.org When compared to conventional methods using acetic anhydride, the use of a DES resulted in significantly higher product yields. rsc.org

Solvent-free conditions have also been applied to traditional named reactions for quinoline synthesis. For instance, a solvent-free Friedländer reaction has been reported using the acid catalyst o-benzenedisulfonimide, which is non-corrosive, non-volatile, and recyclable. mdpi.com This method provides good to excellent yields of 2,3-disubstituted quinolines. mdpi.com The use of low melting mixtures of carbohydrates, urea, and inorganic salts as solvents has also been explored as a green alternative for organic transformations, further expanding the toolkit for sustainable quinoline synthesis.

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, without the need for isolating intermediates. researchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing waste, saving time, and minimizing energy consumption. Several MCRs have been developed for the synthesis of the quinoline scaffold.

The Doebner reaction is a classic example of a three-component reaction used to synthesize quinoline-4-carboxylic acids. wikipedia.orgfly-chem.com This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.orgfly-chem.com A modified, eco-friendly, and efficient one-pot multicomponent Doebner hydrogen transfer strategy has been developed, offering advantages such as simple and mild reaction conditions, excellent conversion rates, a broad substrate scope, and shorter reaction times. researchgate.net This reaction is particularly useful for synthesizing quinolines from anilines possessing electron-withdrawing groups, which often give low yields in the conventional Doebner reaction. nih.gov

Another important MCR for quinoline synthesis is the Pfitzinger reaction, which involves the reaction of isatin with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction provides a very convenient one-pot synthetic entry to these derivatives. jocpr.com Beyond these named reactions, other one-pot procedures have been developed for the synthesis of various quinoline derivatives, including a facile, eco-friendly, one-pot synthesis of 2-seleno-4-methylquinoline from 2-chloro-4-methylquinoline. mdpi.orgresearchgate.net

Mechanistic Elucidation of Quinoline Carboxylate Formation Pathways

Proposed Reaction Mechanisms for Doebner and Pfitzinger Condensations

Doebner Reaction: The mechanism of the Doebner reaction is not definitively known, with two primary proposals being considered. wikipedia.org One pathway begins with an aldol (B89426) condensation between the enol form of pyruvic acid and an aldehyde, forming a β,γ-unsaturated α-ketocarboxylic acid. wikipedia.org This is followed by a Michael addition of an aniline. wikipedia.org Subsequent intramolecular cyclization onto the benzene (B151609) ring and dehydration leads to the final quinoline-4-carboxylic acid. wikipedia.orgyoutube.com An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. wikipedia.org This is followed by a similar cyclization and dehydration sequence. wikipedia.orgyoutube.com

Pfitzinger Reaction: The mechanism of the Pfitzinger reaction begins with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine and subsequently an enamine. wikipedia.orgijsr.net The enamine then undergoes an intramolecular cyclization and dehydration to yield the substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net

| Reaction | Key Steps | Intermediates |

| Doebner Reaction | Aldol or Schiff base formation, Michael addition, Intramolecular cyclization, Dehydration | β,γ-unsaturated α-ketocarboxylic acid or Schiff base, Aniline derivative |

| Pfitzinger Reaction | Isatin hydrolysis, Imine/enamine formation, Intramolecular cyclization, Dehydration | Keto-acid, Imine, Enamine |

Intramolecular Cyclization and Dehydrogenation Steps

A crucial step in many quinoline syntheses is the intramolecular cyclization to form the heterocyclic ring, followed by a dehydrogenation or dehydration step to achieve the aromatic quinoline system.

In the Doebner reaction, after the initial condensation and addition steps, the resulting intermediate undergoes an intramolecular electrophilic substitution reaction where the aniline ring attacks a carbonyl group, leading to the closure of the quinoline ring. iipseries.org This is followed by a dehydration step to form the final aromatic product. iipseries.org

Similarly, in the Pfitzinger reaction, the enamine intermediate formed from the reaction of the hydrolyzed isatin and a carbonyl compound undergoes an intramolecular cyclization. wikipedia.org This is followed by dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org

More broadly, the synthesis of quinolines can be achieved through various cyclization strategies. For instance, a visible-light-mediated aerobic dehydrogenation reaction has been developed for synthesizing N-containing heterocycles, including quinolines. organic-chemistry.org This method utilizes a titanium dioxide catalyst and oxygen as a green oxidant. organic-chemistry.org Another approach involves the acceptorless dehydrogenative tandem cyclization of 2-aminobenzyl alcohol with alcohols using a magnetic nanocatalyst, which provides a sustainable and environmentally friendly route to quinolines. researchgate.net

Anomeric-Based Oxidation Mechanisms in Quinolone Carboxylic Acid Synthesis

A plausible mechanistic pathway for the synthesis of 2-aryl-quinoline-4-carboxylic acids involves an anomeric-based oxidation. acs.org This mechanism has been proposed for reactions where starting materials such as aryl aldehydes, pyruvic acid, and 1-naphthylamine (B1663977) are condensed in the presence of a reusable catalyst under solvent-free conditions. acs.org

The proposed mechanism begins with the nucleophilic attack of the amine (e.g., naphthylamine) on the catalytically activated aldehyde, leading to the formation of an imine intermediate. acs.org In the subsequent step, the enol form of pyruvic acid attacks this imine intermediate. acs.org This is followed by cyclization and dehydration processes, facilitated by the catalyst, to form a dihydroquinoline intermediate. The final step is the oxidation of this intermediate to the aromatic quinoline-4-carboxylic acid, which is believed to proceed via an anomeric-based oxidation pathway. acs.orgacs.org

Photochemical Reaction Mechanisms and Excited State Dynamics of Methyl 4-methylquinoline-2-carboxylate

Detailed experimental and computational research focusing specifically on the photochemical reaction mechanisms and excited-state dynamics of Methyl 4-methylquinoline-2-carboxylate is limited in publicly accessible scientific literature. However, the photochemical behavior of the parent quinoline scaffold and related derivatives has been a subject of investigation, providing a foundational framework for understanding the potential processes this specific compound might undergo upon photoexcitation.

The study of photochemical reactions in quinoline derivatives generally involves the characterization of electronically excited states and the pathways through which these states react or decay. Upon absorption of light, Methyl 4-methylquinoline-2-carboxylate would be promoted from its ground electronic state (S₀) to an excited singlet state (typically S₁ or S₂). From this initial excited state, several processes can occur.

General Photochemical Pathways for Quinoline Derivatives

For the broader class of quinoline compounds, photochemical reactions often proceed via either the first excited singlet state (S₁) or the first excited triplet state (T₁). The specific pathway is influenced by the method of excitation (direct irradiation vs. photosensitization) and the molecular structure.

Singlet State (S₁) Reactivity : Direct irradiation typically populates the S₁ state. For arenes, reactions from this state, such as cycloadditions with alkenes, can occur.

Triplet State (T₁) Reactivity : The T₁ state can be populated via intersystem crossing (ISC) from the S₁ state or through triplet-triplet energy transfer from a photosensitizer. Triplet states often behave like diradicals and can participate in stepwise radical cycloadditions. Mechanistic studies on quinolines have shown that photosensitized, Lewis acid-complexed substrates can undergo dearomative para-cycloadditions through a mechanism involving triplet-triplet energy transfer followed by a stepwise radical cycloaddition.

Excited State Dynamics

The dynamics of the excited states dictate the efficiency and outcome of any photochemical reaction. These dynamics include processes like fluorescence, intersystem crossing, internal conversion, and chemical reactions. For related quinoline derivatives, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) have been employed to model these dynamics. These studies can predict:

Excited State Intramolecular Proton-Transfer (ESIPT) : A process where a proton moves to a new position within the molecule in the excited state.

Twisted Intramolecular Charge Transfer (TICT) : A non-radiative decay pathway where a part of the molecule twists in the excited state, leading to charge separation and often fluorescence quenching.

The substituents on the quinoline ring—in this case, the 4-methyl and the 2-carboxylate groups—are expected to play a significant role in modulating the energies and lifetimes of the excited states. The electron-withdrawing nature of the methyl carboxylate group and the electron-donating character of the methyl group can influence the distribution of electron density in both the ground and excited states, thereby affecting the molecule's absorption spectrum, fluorescence properties, and photochemical reactivity.

A comprehensive understanding of the photochemical reaction mechanisms and excited-state dynamics for Methyl 4-methylquinoline-2-carboxylate would necessitate dedicated research employing techniques such as:

Transient Absorption Spectroscopy : To detect and characterize short-lived excited states and reaction intermediates.

Time-Resolved Fluorescence Spectroscopy : To measure excited-state lifetimes and identify different emissive species.

Quantum Yield Measurements : To determine the efficiency of specific photochemical reactions.

Computational Chemistry : To model potential energy surfaces of excited states, identify reaction barriers, and elucidate decay pathways.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and analyzing the bond characteristics within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation by its vibrating bonds. For quinoline (B57606) derivatives, characteristic vibrational modes are expected in specific regions of the spectrum. Analysis of related compounds, such as 4-methylphenylquinoline-2-carboxylate, offers valuable comparative data.

Key vibrational modes anticipated for methyl 4-methylquinoline-2-carboxylate include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. For substituted quinolines, these bands are a consistent feature.

C=O Stretching: The carbonyl group (C=O) of the methyl ester is expected to exhibit a strong absorption band, typically in the range of 1700-1730 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring's C=C and C=N bonds usually appear in the 1625-1430 cm⁻¹ region.

CH₃ Vibrations: The methyl group at the 4-position and the methyl group of the ester will show characteristic symmetric and asymmetric stretching and bending vibrations.

Ring Vibrations: The quinoline ring itself will have various in-plane and out-of-plane bending and breathing modes at lower frequencies.

A detailed (though hypothetical, based on related compounds) assignment of the principal FT-IR bands for Methyl 4-methylquinoline-2-carboxylate is presented in the table below.

| Frequency (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~2960 | CH₃ asymmetric stretching |

| ~2850 | CH₃ symmetric stretching |

| ~1725 | C=O stretching of the ester group |

| ~1600, ~1570 | C=C and C=N stretching of the quinoline ring |

| ~1450 | CH₃ bending |

| ~1250 | C-O stretching of the ester group |

| Below 1000 | C-H out-of-plane bending and ring modes |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering differ from those for IR absorption. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For methyl 4-methylquinoline-2-carboxylate, the FT-Raman spectrum would be particularly useful for observing the vibrations of the quinoline ring and the C-C skeletal modes.

Expected prominent bands in the FT-Raman spectrum include:

Ring Breathing Modes: The symmetric "breathing" vibration of the quinoline ring is a characteristic and often strong Raman band.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible.

C=C Stretching: The C=C bonds of the aromatic system give rise to strong Raman signals.

The combination of FT-IR and FT-Raman data allows for a more complete vibrational analysis of the molecule.

Detailed Vibrational Assignments and Potential Energy Distribution Analysis

A precise assignment of vibrational modes requires theoretical calculations, such as those based on Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and their corresponding atomic motions. A Potential Energy Distribution (PED) analysis further quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. For methyl 4-methylquinoline-2-carboxylate, the spectrum would show distinct signals for the aromatic protons of the quinoline ring, the methyl group at the 4-position, and the methyl group of the ester.

Based on data for related compounds like 4-methylquinoline (B147181), the following chemical shifts can be anticipated:

Aromatic Protons: The protons on the quinoline ring are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would depend on their position relative to the nitrogen atom and the substituents.

Methyl Protons (C4-CH₃): The protons of the methyl group at the 4-position would likely appear as a singlet around 2.7 ppm.

Methyl Ester Protons (COOCH₃): The protons of the methyl ester group would also be a singlet, expected to be in the range of 3.9-4.1 ppm.

A hypothetical ¹H NMR data table is provided below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | d | 1H | H-8 |

| ~8.1 | d | 1H | H-5 |

| ~7.8 | t | 1H | H-7 |

| ~7.6 | t | 1H | H-6 |

| ~7.4 | s | 1H | H-3 |

| ~4.0 | s | 3H | -COOCH₃ |

| ~2.7 | s | 3H | C4-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon atoms in the molecule. The spectrum of methyl 4-methylquinoline-2-carboxylate would show distinct signals for each unique carbon atom.

Expected chemical shift ranges based on analogous structures are:

Carbonyl Carbon: The carbon of the ester carbonyl group is expected to be the most downfield signal, typically around 165 ppm.

Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region, generally between 120 and 150 ppm. The carbons attached to the nitrogen atom or substituents will have distinct chemical shifts.

Methyl Ester Carbon: The carbon of the methyl ester group will appear around 52 ppm.

Methyl Carbon (C4-CH₃): The carbon of the methyl group at the 4-position is expected to be the most upfield signal, around 18-20 ppm.

A hypothetical ¹³C NMR data table is presented below:

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O |

| ~148 | C-2, C-8a |

| ~145 | C-4 |

| ~130 | C-7 |

| ~129 | C-5 |

| ~127 | C-4a |

| ~126 | C-6 |

| ~124 | C-8 |

| ~120 | C-3 |

| ~53 | -COOCH₃ |

| ~19 | C4-CH₃ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Analogues

Fluorine-19 NMR spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds due to the ¹⁹F nucleus's 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. nih.govnih.gov This technique is particularly valuable for identifying and characterizing halogenated analogues of methyl 4-methylquinoline-2-carboxylate, such as perfluoro-quinoline derivatives.

In studies of polyfluorinated quinoline and isoquinoline (B145761) systems, ¹⁹F NMR spectroscopy is essential for product identification following nucleophilic aromatic substitution reactions. worktribe.comresearchgate.net The chemical shifts of fluorine atoms are significantly influenced by their position relative to the nitrogen atom in the heterocyclic ring and other substituents. This sensitivity allows for unambiguous structural assignments. For instance, computational methods like the Gauge-Including Atomic Orbital (GIAO) method have been used to calculate theoretical ¹⁹F NMR chemical shifts, which show excellent correlation with experimental data for aminated perfluoro-quinoline derivatives. worktribe.comresearchgate.net This synergy between theoretical calculations and experimental results provides a robust framework for identifying complex polycyclic perfluoroheteroaromatic compounds and assigning their NMR resonances correctly. worktribe.com

The analysis of ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants further aids in structural determination, revealing through-bond and through-space interactions within the molecule. nih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it easier to analyze complex mixtures of fluorinated molecules without the need for separation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical information about the electronic transitions within a molecule. For quinoline derivatives, the UV-Vis spectra are typically characterized by multiple absorption bands in the range of 200-400 nm, corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline ring system. illinois.eduresearchgate.netresearchgate.net

Studies on quinoline carboxaldehydes and other derivatives show that the position and intensity of these absorption bands are influenced by the nature and position of substituents on the quinoline core, as well as the solvent used. illinois.eduresearchgate.net The primary absorptions are attributed to π→π* transitions, which are generally of high intensity. masterorganicchemistry.com A weaker, longer-wavelength absorption, sometimes observed as a shoulder, can be assigned to an n→π* transition involving the non-bonding electrons of the nitrogen atom and the carbonyl oxygen. researchgate.netmasterorganicchemistry.com

The electronic absorption spectra of various quinoline derivatives have been investigated both experimentally and theoretically, often using Time-Dependent Density Functional Theory (TD-DFT) to simulate the spectra. illinois.edunih.gov These studies help in assigning the observed electronic transitions and understanding the influence of substituents on the molecule's electronic structure. For instance, the introduction of different functional groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax).

Below is a table summarizing typical UV-Vis absorption data for related quinoline compounds, which provides a reference for the expected electronic properties of Methyl 4-methylquinoline-2-carboxylate.

| Compound | Solvent | λmax (nm) | Transition Type |

| Quinoline | Ethanol | 275, 300, 313 | π→π |

| Quinoline-2-Carboxaldehyde | Water | ~240, 310 | π→π |

| Nitroquinoline | Various | ~250, 330-350 | π→π |

| Aminoquinoline | Various | ~245, 330-350 | π→π |

This table presents representative data for quinoline derivatives to illustrate typical absorption ranges. illinois.eduresearchgate.net

X-ray Diffraction Studies for Solid-State Structure and Conformation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular conformation and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of Quinoline-2-Carboxylates

Single-crystal X-ray diffraction studies on quinoline-2-carboxylate derivatives have provided detailed structural information, including bond lengths, bond angles, and crystal packing. researchgate.netmdpi.com For example, the crystal structure of the closely related Methyl quinoline-2-carboxylate has been determined, revealing its molecular geometry and packing in the solid state. researchgate.netdoaj.orgnih.gov

These analyses typically show that the quinoline ring system is nearly planar, although minor deviations can occur depending on the substituents. nih.gov Crystallographic data, including the space group and unit cell dimensions, are fundamental to defining the crystal's symmetry and the arrangement of molecules within the lattice.

The table below presents crystallographic data for several quinoline carboxylate derivatives, illustrating the common structural parameters found in this class of compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | C₁₂H₁₁NO₃S | Monoclinic | P2₁/c | 4.0161 | 17.850 | 15.891 | 96.13 |

| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | C₁₃H₁₃NO₃S | Monoclinic | P2₁/c | 9.5401 | 11.8332 | 11.858 | 109.436 |

| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₃NO₃S | Triclinic | P1̅ | 7.8907 | 8.2795 | 9.8449 | α=96.17, γ=98.60 |

Data sourced from crystallographic studies of substituted quinoline carboxylates. mdpi.com

Analysis of Intermolecular Interactions (e.g., C-H⋯O, π-π stacking)

The stability and packing of molecules in the crystal lattice are governed by a network of non-covalent intermolecular interactions. In quinoline-2-carboxylate structures, C-H⋯O hydrogen bonds and π-π stacking interactions are commonly observed. mdpi.com

C-H⋯O interactions often involve a hydrogen atom from the quinoline ring or a methyl group acting as a donor and the carbonyl oxygen of the carboxylate group acting as an acceptor. mdpi.com These interactions can link molecules into chains or more complex three-dimensional networks, significantly influencing the crystal's architecture.

Conformational Features and Dihedral Angles in Crystalline Systems

The conformation of a molecule, particularly the relative orientation of its constituent parts, is described by torsion or dihedral angles. In quinoline-2-carboxylates, a key conformational feature is the dihedral angle between the plane of the quinoline ring system and the plane of the carboxylate group.

X-ray diffraction studies reveal that the carboxylate group is often twisted out of the plane of the quinoline ring. For example, in N-(Quinolin-8-yl)quinoline-2-carboxamide, the amide plane forms dihedral angles of 14.1° and 4.2° with the two different quinoline rings. nih.gov Similarly, the quinoline ring itself, while largely planar, can exhibit slight puckering or bending. In one derivative, the dihedral angle between the phenyl and pyridine (B92270) rings of the quinoline system was found to be 3.47°.

Detailed Computational Analysis of Methyl 4-methylquinoline-2-carboxylate Not Available in Cited Research

A comprehensive review of scientific literature and chemical databases did not yield specific computational studies on the chemical compound “Methyl 4-methylquinoline-2-carboxylate” corresponding to the requested detailed outline. While extensive research exists for the quinoline scaffold and its various derivatives, specific published data on the geometry optimization, vibrational frequencies, frontier molecular orbitals (FMO), molecular electrostatic potential (MEP), natural bond orbital (NBO), and time-dependent density functional theory (TD-DFT) for Methyl 4-methylquinoline-2-carboxylate could not be located.

Computational chemistry and quantum mechanical investigations are powerful tools for understanding the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a common method used for these explorations.

Density Functional Theory (DFT) Applications: DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties.

Geometry Optimization and Conformational Stability: This analysis determines the most stable three-dimensional arrangement of atoms in a molecule, its bond lengths, and angles.

Vibrational Frequency Calculations: These calculations predict the infrared and Raman spectra of a molecule, which arise from its molecular vibrations. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Frontier Molecular Orbital (FMO) Analysis: This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the charge distribution on a molecule's surface. It helps in predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and conjugative interactions within a molecule. It provides a detailed picture of the bonding and orbital interactions, contributing to the understanding of molecular stability.

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra).

While detailed computational findings for Methyl 4-methylquinoline-2-carboxylate are not available, studies on closely related compounds like 4-Methylphenylquinoline-2-carboxylate nih.gov, various phenyl quinoline-2-carboxylates mdpi.com, and other quinoline derivatives have utilized these methods to explore their structures and properties nih.govresearchgate.netscirp.orgdergi-fytronix.com. However, due to the specific influence of the methyl groups at the 4-position and on the carboxylate ester, the results from these related molecules cannot be directly extrapolated to accurately describe Methyl 4-methylquinoline-2-carboxylate.

Therefore, the specific data required to construct the detailed article as per the provided outline for Methyl 4-methylquinoline-2-carboxylate is not present in the available research.

Computational Chemistry and Quantum Mechanical Investigations

Advanced Quantum Chemical Descriptors

Advanced quantum chemical descriptors, derived from Density Functional Theory (DFT) and other high-level computational methods, offer a detailed picture of the chemical reactivity and physical properties of a molecule.

Local reactivity, on the other hand, identifies the most reactive sites within a molecule. Fukui functions (f(r)) are particularly useful for this purpose, as they indicate the change in electron density at a specific point when an electron is added to or removed from the system. The sites most susceptible to nucleophilic attack are identified by the condensed Fukui function f+, while those prone to electrophilic attack are indicated by f-. For quinoline (B57606) derivatives, studies have shown that the nitrogen-containing ring is often a key area for reactivity, with specific atoms showing higher Fukui function values depending on the substitution pattern. researchgate.net

Table 1: Conceptual DFT Reactivity Descriptors

| Parameter | Formula | Description |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (I+A)/2 | A measure of the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | A measure of the resistance of a molecule to change its electron configuration. |

| Global Softness (S) | 1/(2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | χ2/(2η) | A measure of the electrophilic power of a molecule. |

This table presents the general formulas for key global reactivity descriptors calculated using DFT.

Bond Dissociation Energy (BDE) is a critical parameter for understanding the thermal stability of a molecule and its propensity to undergo radical reactions. It represents the energy required to break a specific bond homolytically. Computational studies on quinoline derivatives have analyzed BDEs to understand their sensitivity towards autoxidation and degradation mechanisms. For Methyl 4-methylquinoline-2-carboxylate, the BDEs of the C-H bonds on the methyl groups and the ester group's C-O bond would be of particular interest in predicting its stability and reaction pathways.

Radial Distribution Functions (RDF) are typically generated from molecular dynamics simulations and provide information about the local structure of a system in condensed phases. The RDF, g(r), describes the probability of finding a particle at a distance 'r' from a reference particle. In the context of a single molecule, RDF analysis can be used to understand the spatial distribution of solvent molecules around the solute, which is crucial for understanding solvation effects and reaction mechanisms in solution. For instance, an RDF analysis could reveal the arrangement of water molecules around the polar ester group and the nitrogen atom of the quinoline ring of Methyl 4-methylquinoline-2-carboxylate.

While Methyl 4-methylquinoline-2-carboxylate itself does not exhibit tautomerism, the study of tautomeric equilibria in closely related quinoline derivatives, such as 4-hydroxy-2-methylquinoline, provides valuable insights into the structural possibilities of the quinoline scaffold. 4-Hydroxyquinolines can exist in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).

Computational studies have shown that the keto form is often the more stable tautomer in both the gas phase and in solution. researchgate.net The position of this equilibrium can be influenced by the solvent, with different solvents potentially stabilizing one form over the other. The fluorescence properties of these molecules can also be affected by the keto-enol equilibrium. researchgate.net

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Quinoline derivatives have been investigated for their NLO properties due to their extended π-conjugated systems, which can lead to significant molecular polarizabilities. mdpi.comrsc.orgmdpi.com

Computational methods are used to calculate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong NLO response. DFT calculations have been employed to explore the NLO properties of various quinoline derivatives, demonstrating that the nature and position of substituents on the quinoline ring can significantly influence these properties. mdpi.comresearchgate.net For Methyl 4-methylquinoline-2-carboxylate, the presence of both an electron-donating methyl group and an electron-withdrawing carboxylate group could potentially enhance its NLO response.

Table 2: Calculated NLO Properties for a Generic Quinoline Derivative

| Parameter | Value (a.u.) |

| Dipole Moment (μ) | Value would be calculated |

| Mean Polarizability (α) | Value would be calculated |

| First Hyperpolarizability (βtot) | Value would be calculated |

This table illustrates the types of NLO parameters that are typically calculated. The actual values would be specific to the molecule under investigation and the computational method used.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of a molecule over time.

For a molecule like Methyl 4-methylquinoline-2-carboxylate, MD simulations can be used to explore its conformational space, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the ester group and its orientation relative to the quinoline ring. Furthermore, MD simulations in a solvent box can provide insights into the solvation structure and the dynamics of solvent molecules around the solute, which can influence its reactivity and physical properties.

Chemical Reactivity and Transformation Studies

Hydrolysis Pathways of the Methyl Ester Group

The methyl ester group at the 2-position of the quinoline (B57606) ring in Methyl 4-methylquinoline-2-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 4-methylquinoline-2-carboxylic acid, and methanol (B129727). This transformation is highly dependent on the pH of the reaction medium, proceeding through distinct mechanisms under acidic and basic conditions.

The rate of hydrolysis of the methyl ester is significantly influenced by pH. Generally, ester hydrolysis is much faster in either acidic or basic media compared to neutral conditions. The kinetics of this process can be systematically studied to determine the rate constants under various pH and temperature conditions.

Under alkaline conditions, the hydrolysis is typically first-order with respect to both the ester and the hydroxide (B78521) ion concentration. chemrxiv.org This bimolecular reaction's rate increases with temperature. In acidic solutions, the reaction rate is dependent on the concentration of hydronium ions. A pH-rate profile would typically show a U-shaped curve, with the minimum rate occurring at a near-neutral pH and increasing rates at both lower and higher pH values. masterorganicchemistry.com

Table 1: Conditions for Hydrolysis of Methyl Ester Group

| Condition | Catalyst/Reagent | General Mechanism | Key Factors |

|---|---|---|---|

| Acidic | Strong mineral acids (e.g., H₂SO₄, HCl) | Acid-catalyzed nucleophilic acyl substitution | Concentration of H₃O⁺, temperature, excess water |

| Basic | Strong bases (e.g., NaOH, KOH) | Base-mediated nucleophilic acyl substitution (Saponification) | Concentration of OH⁻, temperature |

| Neutral | Water (uncatalyzed) | Slow nucleophilic attack by water | Temperature (rate is generally very slow) |

The cleavage of the ester bond follows different mechanistic pathways in acidic and basic environments.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. openstax.orgresearchgate.net A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. researchgate.net Following a proton transfer, the methanol moiety is eliminated as a neutral molecule, and deprotonation of the resulting carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. All steps in this mechanism are reversible. openstax.org

Base-Mediated Hydrolysis (Saponification): Under basic conditions, a hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion (⁻OCH₃) as the leaving group. The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming a carboxylate salt and methanol. An acidic workup is then required to protonate the carboxylate and isolate the neutral carboxylic acid.

Oxidation Reactions of the Quinoline Nucleus and its Substituents

The quinoline structure, particularly the methyl group at the 4-position, can undergo various oxidation reactions, leading to the formation of aldehydes and carboxylic acids.

A significant transformation involves the chemoselective oxidation of the 4-methyl group to a formyl group (aldehyde). A convenient and efficient method for this conversion utilizes hypervalent iodine(III) reagents, such as Phenyliodine(III) diacetate (PIDA), as the oxidant. researchgate.netsmolecule.com This approach is notable for its mild, metal-free reaction conditions, which allows for good functional group tolerance and high chemoselectivity. researchgate.netsmolecule.com The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. smolecule.com A key advantage of this method is that it avoids over-oxidation, yielding the quinoline-4-carbaldehyde (B127539) as the primary product without significant formation of the corresponding carboxylic acid. researchgate.net

Table 2: Representative Conditions for Chemoselective Oxidation

| Substrate | Oxidant | Additives | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 4-Methylquinoline (B147181) | PIDA (4 equiv.) | HCCl₂CO₂H (3 equiv.), H₂O (2 equiv.) | Anhydrous DMSO | Room Temperature | Quinoline-4-carbaldehyde | smolecule.com |

While direct oxidation of the 4-methyl group to a carboxylic acid can be challenging to achieve without harsh conditions, a two-step process is often more practical. The quinoline-4-carbaldehyde, synthesized as described in the previous section, can be further oxidized to the corresponding quinoline-4-carboxylic acid. This subsequent oxidation can be accomplished using various mild oxidizing agents.

Alternatively, the quinoline-4-carboxylic acid core structure can be synthesized through classical methods such as the Pfitzinger or Doebner reactions. nih.govui.ac.id The Pfitzinger reaction, for instance, involves the condensation of isatin (B1672199) with a carbonyl compound (like a ketone) in the presence of a base to form a substituted quinoline-4-carboxylic acid. mdpi.comnih.gov For example, the reaction of isatin with an appropriate ketone under basic conditions (e.g., KOH in ethanol/water) can yield various quinoline-4-carboxylic acid derivatives. mdpi.comnih.gov Hydrolysis of ester groups in related quinolin-4-one structures is another pathway to obtain the carboxylic acid functionality.

Derivatization at the Quinoline Nucleus

The quinoline ring system of Methyl 4-methylquinoline-2-carboxylate and its derivatives is amenable to further functionalization, allowing for the synthesis of a diverse range of analogues. Carbon-carbon bond-forming reactions, such as the Suzuki coupling, are powerful tools for this purpose. For instance, a bromo-substituted quinoline precursor can be coupled with various boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to introduce a wide array of aryl or heteroaryl substituents onto the quinoline nucleus. mdpi.com

Alkylation is another common derivatization reaction. In quinoline systems containing suitable functional groups, such as hydroxyl or thio groups, alkylating agents like methyl iodide can be used to introduce methyl groups at specific positions. These derivatization strategies are crucial for modifying the molecule's properties and for synthesizing libraries of compounds for various chemical and pharmaceutical applications.

Modifications at the Carboxylate Moiety

The methyl ester at the C-2 position represents another key site for chemical modification in Methyl 4-methylquinoline-2-carboxylate. Standard transformations of the ester group can be employed to generate a variety of derivatives, such as carboxylic acids and amides.

Ester Hydrolysis:

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can typically be achieved under acidic or basic conditions. For instance, the hydrolysis of a related methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate was successfully carried out by refluxing with sodium hydroxide in isopropanol, followed by acidification. mdpi.com This straightforward conversion provides the carboxylic acid, which is a valuable precursor for further derivatization, such as amide bond formation.

Amide Formation:

The conversion of the methyl ester to an amide is a common and important modification. This can be achieved through direct aminolysis, where the ester is reacted with an amine, often at elevated temperatures. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling agent. youtube.comorganic-chemistry.orgkhanacademy.orgmdpi.comdur.ac.uk While direct aminolysis of methyl quinoline-2-carboxylates has been reported, the two-step procedure via the carboxylic acid offers a more general and often more efficient route to a wider range of amides. mdpi.com

The following table outlines the primary modifications possible at the carboxylate moiety.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Ester Hydrolysis | NaOH, i-PrOH, reflux; then acid | Quinoline-2-carboxylic acid | mdpi.com |

| Amide Formation (from ester) | Amine, heat | Quinoline-2-carboxamide | mdpi.com |

| Amide Formation (from acid) | Amine, coupling agent (e.g., DCC, HBTU) | Quinoline-2-carboxamide | youtube.comorganic-chemistry.orgkhanacademy.orgdur.ac.uk |

These transformations of the carboxylate group are essential for creating libraries of quinoline-based compounds with diverse functionalities, which can be valuable in various fields, including medicinal chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for More Complex Quinoline (B57606) Derivatives

The structure of Methyl 4-methylquinoline-2-carboxylate makes it an ideal starting point for the synthesis of more elaborate quinoline derivatives. The quinoline core is a prevalent scaffold in numerous biologically active compounds and functional organic materials. rsc.orgnih.gov The ester and methyl groups on the quinoline ring offer reactive sites for further chemical transformations.

Research has demonstrated its role as a reactant in synthetic pathways. For instance, it can be used as a starting material in photocatalytic reactions to yield other functionalized quinoline compounds. researchgate.net The broader class of methyl quinoline-2-carboxylates is widely used in various organic reactions. These include biomimetic asymmetric reductions to produce chiral tetrahydroquinolines, which are important structural motifs in pharmaceutical molecules. dicp.ac.cn The ester group can be readily converted into other functional groups, such as amides, through processes like microwave-assisted direct amidation with substituted anilines. nih.govresearchgate.net

| Reactant | Reaction Type | Product Type | Significance |

|---|---|---|---|

| Methyl 4-methylquinoline-2-carboxylate | Photocatalytic Fluoromethylation | Fluoromethylated quinoline derivative researchgate.net | Introduction of a fluoromethyl group for potential applications in medicinal chemistry. researchgate.net |

| Methyl quinoline-2-carboxylate | Biomimetic Asymmetric Reduction dicp.ac.cn | Chiral 1,2,3,4-tetrahydroquinoline-2-carboxylate dicp.ac.cn | Synthesis of chiral building blocks for pharmaceuticals. dicp.ac.cn |

| Methyl quinoline-2-carboxylate | Microwave-Assisted Amidation nih.govresearchgate.net | Substituted Quinoline-2-carboxanilides nih.govresearchgate.net | Efficient synthesis of amide derivatives. nih.gov |

Precursor for Diverse Quinoline-Based Scaffolds and Heterocyclic Systems (e.g., Naphthyridines, Triazoles)

The quinoline-2-carboxylate framework is a foundational structure for building more complex heterocyclic systems. While direct synthesis of naphthyridines from Methyl 4-methylquinoline-2-carboxylate is not prominently documented, the general reactivity of this scaffold suggests its potential in constructing fused heterocyclic rings.

The transformation of quinoline derivatives into other heterocyclic systems is a known strategy in organic synthesis. For example, the ester functionality of Methyl quinoline-2-carboxylate can be converted to a carbohydrazide. This intermediate can then be cyclized to form derivatives of 1,2,4-triazole, demonstrating the utility of the quinoline-2-carboxylate core as a precursor to different classes of heterocycles. connectjournals.com The development of efficient methods to synthesize diverse heterocycles is of considerable interest due to their wide range of applications in medicinal chemistry and materials science. acs.org

Utility in Catalyst Design and Ligand Synthesis

Quinoline derivatives are frequently employed as ligands in coordination chemistry due to the nitrogen atom in the ring, which can coordinate with metal ions. Methyl quinoline-2-carboxylate can serve as a precursor for designing more complex ligands for catalytic applications.

For instance, the compound is a key intermediate in the synthesis of N-hydroxyquinoline-2-carboximidic acid (quinaldic hydroxamic acid). This resulting ligand has been used to construct self-assembled, water-soluble Metal-Organic Supercontainers (MOSCs). These sophisticated, cage-like structures have shown potential in promoting supramolecular catalysis. usd.eduusd.edu The ability to modify the quinoline ligand allows for the fine-tuning of the shape, size, and chemical properties of the resulting catalytic container. usd.edu The broader family of quinoline derivatives has been explored for their ability to form complexes with various metals, which can then act as catalysts in organic reactions. rsc.org

Exploration in Optoelectronic Materials: Ligands for OLED Phosphorescent Complexes

The field of optoelectronics has seen significant interest in organic materials for applications such as Organic Light-Emitting Diodes (OLEDs). Quinoline derivatives have been specifically identified as useful ligands for creating phosphorescent metal complexes used in OLEDs. rsc.org These complexes can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in devices.

While research specifically detailing Methyl 4-methylquinoline-2-carboxylate in OLEDs is limited, the parent quinoline-2-carboxylate structure (quinaldinate) has been successfully used as a ligand in lanthanide complexes. These complexes, involving ions like Ytterbium (Yb³⁺), exhibit near-infrared (NIR) luminescence. researchgate.net This demonstrates the potential of the quinoline-carboxylate scaffold to form coordination complexes with desirable photophysical properties for optoelectronic applications. researchgate.netresearchgate.net The design of ligands is crucial for tuning the emission color, efficiency, and stability of phosphorescent emitters in OLEDs.

| Ligand Family | Metal Ion | Resulting Complex Type | Application Area |

|---|---|---|---|

| Quinoline Derivatives | Transition Metals (e.g., Iridium, Platinum) | Phosphorescent Complexes rsc.org | OLED Emitters rsc.org |

| Quinoline-2-carboxylate | Lanthanides (e.g., Ytterbium) | Near-IR Luminophores researchgate.net | NIR Emitters, Molecular Magnets researchgate.net |

Development of Selective Chemo-sensors for Ions

Chemo-sensors are molecules designed to detect specific ions or molecules through a measurable signal, such as a change in color or fluorescence. Quinoline-based compounds are attractive candidates for chemo-sensor design due to their inherent fluorescence and ability to bind to analytes.

Review articles have noted that quinoline derivatives, when incorporated into conjugated polymers, can function as selective chemo-sensors for detecting both metal ions and anions like fluoride. rsc.org The design of these sensors often relies on the coordination of the target ion with the quinoline moiety, which perturbs the electronic structure of the molecule and leads to a change in its optical properties. While specific studies on Methyl 4-methylquinoline-2-carboxylate as a chemo-sensor are not widely reported, the functional utility of the broader quinoline class in this area suggests a potential avenue for its application. For example, coordination polymers based on aromatic carboxylate ligands and manganese (II) have been shown to exhibit selective ion-sensing properties. connectjournals.com

Structure Property Relationship Studies Within Quinoline Carboxylates

Systematic Investigation of Substituent Effects on Molecular Conformation